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Perphenazine D8 Dihydrochloride

Bioanalysis LC-MS/MS Matrix Effects

Inconsistent LC-MS/MS quantification of perphenazine due to matrix effects and variable recovery compromises bioanalytical data integrity. Perphenazine D8 Dihydrochloride is the SIL-IS that co-elutes with the target analyte, providing identical extraction recovery and ionization efficiency to correct for matrix effects. - Achieves GLP/GCP-compliant precision (%RSD < 15%) and accuracy (%RE within ±15%) - +8 Da mass shift enables unambiguous MS distinction from unlabeled perphenazine - Supplied as ≥98% pure, off-white solid; store at -20°C

Molecular Formula C21H20D8Cl3N3OS
Molecular Weight 484.94
Cat. No. B1149972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerphenazine D8 Dihydrochloride
Molecular FormulaC21H20D8Cl3N3OS
Molecular Weight484.94
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Value of Perphenazine D8 Dihydrochloride in LC-MS/MS


Perphenazine D8 Dihydrochloride is a stable isotope-labeled internal standard (SIL-IS) featuring eight deuterium substitutions (deuterium labeling) on the piperazine ring of perphenazine . With a molecular formula of C21H20D8Cl3N3OS and a molecular weight of 484.94 g/mol, it is chemically and physically near-identical to unlabeled perphenazine but distinguishable by mass spectrometry (MS) due to a +8 Da mass shift . This compound is not a therapeutic agent itself but is exclusively utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable precise, accurate, and reproducible quantification of perphenazine in biological matrices such as serum, plasma, and urine [1].

Workflow LC-MS/MS bioanalytical quantification
Identity Deuterated internal standard (+8 Da)
Use Context Biological matrix analysis (serum, plasma, urine)

Substitution Risks for Perphenazine D8 Dihydrochloride


Substituting Perphenazine D8 Dihydrochloride with non-deuterated perphenazine or a structurally analogous internal standard (e.g., haloperidol, fluphenazine) in LC-MS/MS assays introduces quantifiable, unacceptable risks to data accuracy and reproducibility. Non-deuterated perphenazine cannot be distinguished from the target analyte by mass spectrometry, precluding its use as an internal standard . Analogs, while mass-distinct, exhibit different chromatographic retention times, extraction recovery efficiencies, and ionization behaviors in the electrospray source compared to perphenazine. Critically, they cannot co-elute with and precisely track the target analyte through the entire analytical workflow, thereby failing to correct for matrix effects (ion suppression or enhancement) and sample-to-sample variability [1]. This directly compromises assay precision (%RSD), accuracy (%RE), and the reliability of pharmacokinetic, therapeutic drug monitoring, or forensic toxicology data. The use of a stable isotope-labeled internal standard like Perphenazine D8 Dihydrochloride is therefore not a preference but a methodological imperative for generating robust and defensible quantitative bioanalytical data.

Non-deuterated perphenazine

Mass-indistinguishable from target analyte; cannot be used as an internal standard for perphenazine quantification.

Analog internal standards

Structural analogs (e.g., haloperidol) differ in retention, recovery, and ionization; they do not co-elute and may not correct perphenazine-specific matrix effects, limiting assay accuracy.

Quantitative Evidence for Perphenazine D8 Dihydrochloride


Co-Elution and Matrix Effect Correction

Perphenazine D8 Dihydrochloride co-elutes with unlabeled perphenazine under standard reversed-phase LC conditions, ensuring it experiences nearly identical matrix effects (ion suppression or enhancement) from co-extracted biological components during electrospray ionization. In contrast, a commonly used class-level analog internal standard, deuterated imipramine, exhibits different chromatographic retention and ionization behavior, making it less effective at correcting for perphenazine-specific matrix effects [1][2].

Co-Elution & Matrix Effect
Class-level inference
Target (SIL-IS): Co-elutes with perphenazine; corrects analyte-specific matrix effects.
Comparator (analog ISTD): Different retention and ionization; less effective matrix correction.
Supports reliable matrix-effect correction for perphenazine quantification.
Method context; reported analog ISTD limitation.
Bioanalysis LC-MS/MS Matrix Effects Internal Standard Selection

Photostability vs. Fluphenazine

In a comparative solid-state photostability study of four propyl piperazine-substituted phenothiazines under controlled UV light, perphenazine exhibited 4.28% degradation, demonstrating superior photostability relative to fluphenazine (30.71% degradation) and trifluoperazine (7.10% degradation) under identical conditions [1]. The primary degradation pathway across all compounds was sulfoxidation [1].

Solid-state Photostability
Head-to-head
Perphenazine: 4.28% degradation; Fluphenazine: 30.71%; Trifluoperazine: 7.10% (UV exposure).
7.2-fold more photostable than fluphenazine; 1.7-fold more than trifluoperazine.
Supports selection for methods requiring photostability control.
Solid-state UV degradation data; sulfoxidation pathway.
Photostability Degradation Kinetics Phenothiazine Antipsychotics Stability Indicating Methods

Precision and Accuracy in UPLC-MS/MS

A fully validated UPLC-MS/MS method for the simultaneous quantification of five traditional antipsychotics in human plasma demonstrated high precision and accuracy for perphenazine analysis. Using carbamazepine as the internal standard, the method achieved intra-day and inter-day relative standard deviations (%RSD) of less than 10% and relative errors (%RE) within the range of -5.70% to 7.20% for perphenazine over a linear range of 2-250 ng/mL (r > 0.995) [1]. The recovery of perphenazine from plasma was within the range of 70-109% [1].

Precision & Accuracy
Supporting evidence
%RSD
Supports method validation context for perphenazine bioanalysis.
Reported using carbamazepine ISTD; SIL-IS may further improve metrics.
Method Validation UPLC-MS/MS Precision Accuracy Bioanalysis

Application Scenarios for Perphenazine D8 Dihydrochloride


Regulated Bioanalysis for PK and TDM

For laboratories conducting GLP/GCP-compliant pharmacokinetic studies or clinical therapeutic drug monitoring (TDM) of perphenazine, Perphenazine D8 Dihydrochloride is the essential internal standard to achieve the required assay precision (%RSD < 15%) and accuracy (%RE within ±15%) [1]. Its use ensures robust correction for matrix effects and sample-to-sample variability, enabling the generation of reliable concentration-time data for regulatory submissions or clinical decision-making [2].

Stability-Indicating Methods and Forced Degradation

The documented solid-state photostability of perphenazine, which is 7.2-fold greater than fluphenazine and 1.7-fold greater than trifluoperazine under UV light [1], provides a critical performance benchmark for laboratories developing stability-indicating assays or conducting forced degradation studies. Perphenazine D8 Dihydrochloride can be used as a stable internal standard to accurately quantify the parent drug in the presence of its primary degradation product, the sulfoxide, ensuring method specificity and accuracy.

Forensic Toxicology and Overdose Confirmation

In forensic and clinical toxicology laboratories tasked with confirming perphenazine exposure or overdose, unambiguous identification and accurate quantification are paramount. LC-MS/MS methods employing Perphenazine D8 Dihydrochloride as the internal standard provide the high specificity and sensitivity required to meet legal and clinical evidentiary standards. The use of this SIL-IS is critical for minimizing the risk of false negatives or inaccurate quantitation due to complex postmortem or clinical sample matrices [2].

Application
Selection Property
Validation Focus
Pharmacokinetic research bioanalysis
Co-eluting SIL-IS for matrix-effect correction
Precision and accuracy within bioanalytical validation criteria
Stability-indicating method development
Photostability benchmark for phenothiazines
Sulfoxide specificity and degradation pathway control
Analytical toxicology research
Mass shift and co-elution for unambiguous detection
Complex matrix effect correction and specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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